molecular formula C9H3BrCl2OS2 B14614824 (5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone CAS No. 57248-39-2

(5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone

Cat. No.: B14614824
CAS No.: 57248-39-2
M. Wt: 342.1 g/mol
InChI Key: MDZFVNYRBINKRS-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone is a compound that features two thiophene rings substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone typically involves the reaction of 5-bromothiophene-2-carboxylic acid with 2,5-dichlorothiophene-3-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the bromine and chlorine substituents.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The thiophene rings can be oxidized or reduced under appropriate conditions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Substitution: Reagents such as n-butyllithium or phenylmagnesium bromide in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate in an acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Mechanism of Action

The mechanism by which (5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone exerts its effects is primarily related to its ability to interact with biological molecules and electronic systems. The bromine and chlorine substituents can influence the electronic distribution within the thiophene rings, affecting the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone is unique due to the presence of both bromine and chlorine substituents on the thiophene rings, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in organic electronics and medicinal chemistry.

Properties

CAS No.

57248-39-2

Molecular Formula

C9H3BrCl2OS2

Molecular Weight

342.1 g/mol

IUPAC Name

(5-bromothiophen-2-yl)-(2,5-dichlorothiophen-3-yl)methanone

InChI

InChI=1S/C9H3BrCl2OS2/c10-6-2-1-5(14-6)8(13)4-3-7(11)15-9(4)12/h1-3H

InChI Key

MDZFVNYRBINKRS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)C2=C(SC(=C2)Cl)Cl

Origin of Product

United States

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